molecular formula C17H19N3O2S B2375972 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide CAS No. 650630-68-5

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide

Cat. No.: B2375972
CAS No.: 650630-68-5
M. Wt: 329.42
InChI Key: AYSDGMLJMFWPBW-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide is a semi-synthetic compound that belongs to the class of semicarbazones. This compound is known for its biological activities, including antitumor, antiviral, and antibacterial effects.

Scientific Research Applications

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other bioactive compounds.

    Biology: The compound has shown potential as an inhibitor of the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates.

    Medicine: Its antitumor, antiviral, and antibacterial properties make it a candidate for drug development.

    Industry: The compound’s unique chemical properties are utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Semicarbazides are often used in medicinal chemistry and can exhibit a wide range of biological activities .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Preparation Methods

The synthesis of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide involves the reaction of 2,4-dimethylphenoxyacetic acid with thiosemicarbazide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The product is then purified through recrystallization to obtain a white to light yellow solid with a melting point of 171-173°C.

Chemical Reactions Analysis

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents like bromine or chlorine under acidic conditions.

Comparison with Similar Compounds

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide can be compared with other semicarbazone derivatives, such as:

    1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide: This compound shares a similar structure but lacks the thiosemicarbazide moiety.

    Thiophene derivatives: These compounds also exhibit significant biological activities and are used in various industrial applications.

Properties

IUPAC Name

1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-12-8-9-15(13(2)10-12)22-11-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSDGMLJMFWPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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